molecular formula C9H17NO B1462718 N-(Tetrahydro-2H-pyran-2-ylmethyl)cyclopropanamine CAS No. 911115-05-4

N-(Tetrahydro-2H-pyran-2-ylmethyl)cyclopropanamine

Cat. No.: B1462718
CAS No.: 911115-05-4
M. Wt: 155.24 g/mol
InChI Key: UOCBKPLZAXRJBZ-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2H-pyran-2-ylmethyl)cyclopropanamine is an organic compound that features a cyclopropyl group attached to a tetrahydropyran ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins to form the tetrahydropyran ring . The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane. Finally, the amine group is introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the hydroalkoxylation step and efficient catalysts for the cyclopropanation and amination steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydro-2H-pyran-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Tetrahydro-2H-pyran-2-ylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Tetrahydro-2H-pyran-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, altering their activity. The tetrahydropyran ring provides structural stability, while the amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in having a cyclopropyl group attached to an amine.

    Tetrahydropyran-2-ylmethylamine: Similar in having a tetrahydropyran ring attached to an amine.

Uniqueness

N-(Tetrahydro-2H-pyran-2-ylmethyl)cyclopropanamine is unique due to the combination of the cyclopropyl group and the tetrahydropyran ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(oxan-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-11-9(3-1)7-10-8-4-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCBKPLZAXRJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of toluene-4-sulfonic acid tetrahydro-pyran-2-ylmethyl ester (500 mg, 1.85 mmol) and cyclopropylamine (2 mL, 15 mmol) is heated overnight at 110° C. in a sealed tube. The crude mixture is concentrated and taken up in CH2Cl2. Water is added, the layers are separated and the aqueous one back extracted twice with CH2Cl2. The combined organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. TLC, Rf (CH2Cl2/MeOH 95:5)=0.3, MS (LC-MS): 156.2 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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